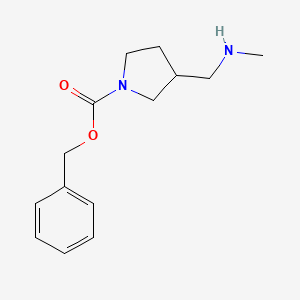

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

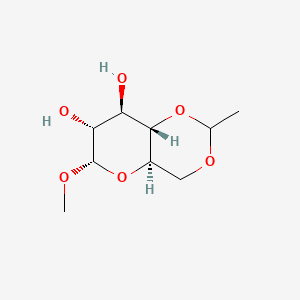

Molecular Structure Analysis

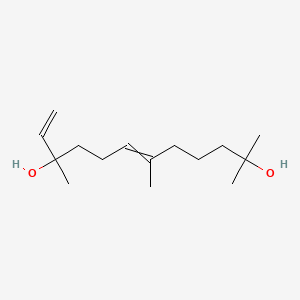

The molecular structure of “Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is not explicitly detailed in the search results. The compound has a molecular formula of C14H21ClN2O2 .Physical And Chemical Properties Analysis

“Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” has a molecular weight of 234.3 . It is a liquid at room temperature .Applications De Recherche Scientifique

Key Intermediate in Antibiotic Synthesis

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is utilized as a key intermediate in synthesizing fluoroquinolone antibiotics. These antibiotics target community-acquired respiratory tract infections, including multidrug-resistant organisms. The synthesis involves a highly efficient and stereoselective process, using catalytic asymmetric hydrogenation and S(N)2 substitution reaction (Lall et al., 2012).

Chemical Modification for Biological Property Optimization

The chemical modification of this compound, specifically the displacement of the methyl group in its pyrido[1,2-a]pyrimidine nucleus, has been explored to optimize its biological properties. This modification process includes reactions with benzylamines and results in enhanced biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).

Functionalization Reactions

Functionalization reactions involving this compound include the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. These reactions are significant for synthesizing a variety of spectroscopically determined compounds (Yıldırım et al., 2005).

Cyclization Reactions to Form Pyrrolo-Pyridines

It is also used in cyclization reactions to form pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines. These reactions involve deprotonation and subsequent cyclization to yield compounds with potential chemical and pharmaceutical applications (Davis et al., 1992).

Development of Androgen Receptor Antagonists

The compound has been used in the development of novel androgen receptor (AR) antagonists, particularly for targeting prostate cancer cells. Introduction of bulky N-alkyl groups has shown to increase binding affinity and potency for growth inhibition of androgen-dependent cells (Wakabayashi et al., 2008).

Conformational Studies of Proline Analogues

The compound has been studied for its intrinsic conformational preferences, particularly as an analogue of proline and α-methylproline, which are important in understanding the flexibility and conformational behavior of amino acids in proteins (Warren et al., 2010).

Safety And Hazards

“Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is associated with several hazard statements including H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFWBSUIXIBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696722 |

Source

|

| Record name | Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1292369-15-3 |

Source

|

| Record name | Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)